molecular formula C13H12BrN3O3 B6169977 3-(6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione CAS No. 2434847-96-6

3-(6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione

Cat. No.: B6169977
CAS No.: 2434847-96-6
M. Wt: 338.2
InChI Key:
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Description

3-(6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione is a complex organic compound with a molecular formula of C13H12BrN3O3. This compound features a bromine atom, a methyl group, and a piperidine-2,6-dione ring, making it a unique and versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione typically involves multiple steps, starting with the formation of the benzodiazole core. One common approach is the reaction of 6-bromobenzimidazole with a suitable diketone under acidic conditions. The reaction conditions often require a strong acid catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or amines.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.

Medicine

The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may be explored for their therapeutic effects in treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its versatility makes it valuable for developing new products and technologies.

Mechanism of Action

The mechanism by which 3-(6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom and the piperidine-2,6-dione ring play crucial roles in these interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromobenzimidazole

  • 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl derivatives

  • Piperidine-2,6-dione derivatives

Uniqueness

Compared to similar compounds, 3-(6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione stands out due to its specific structural features, such as the presence of both a bromine atom and a methyl group. These features contribute to its unique chemical and biological properties, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

2434847-96-6

Molecular Formula

C13H12BrN3O3

Molecular Weight

338.2

Purity

95

Origin of Product

United States

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